2-(4-BROMOPHENYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE
Overview
Description
2-(4-BROMOPHENYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE is an organic compound that features both bromine and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzoyl chloride with 4-(3-trifluoromethylphenyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. Solvent extraction and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-(4-BROMOPHENYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For instance, it may inhibit enzyme function by occupying the active site or modulate receptor activity by binding to allosteric sites. The exact pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-BROMOPHENYL)-2-(4-(TRIFLUOROMETHYL)PHENYL)THIAZOLE
- 2-{[4-(4-BROMOPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Uniqueness
Compared to similar compounds, 2-(4-BROMOPHENYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE is unique due to its specific combination of bromine and trifluoromethyl groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrF3N2O/c20-16-6-4-14(5-7-16)12-18(26)25-10-8-24(9-11-25)17-3-1-2-15(13-17)19(21,22)23/h1-7,13H,8-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNMXKASTFBBBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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